molecular formula C6H4Br2IN B2388490 3,5-Dibromo-4-iodoaniline CAS No. 669692-32-4

3,5-Dibromo-4-iodoaniline

Cat. No. B2388490
CAS RN: 669692-32-4
M. Wt: 376.817
InChI Key: IBRFRADMLNTFKA-UHFFFAOYSA-N
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Description

“3,5-Dibromo-4-iodoaniline” is an organic compound with the molecular formula C6H4Br2IN . It has a molecular weight of 376.82 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “3,5-Dibromo-4-iodoaniline” is 1S/C6H4Br2IN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“3,5-Dibromo-4-iodoaniline” is a solid at room temperature . It has a melting point of 158-159 degrees Celsius .

Safety and Hazards

“3,5-Dibromo-4-iodoaniline” is classified as a dangerous compound. It has hazard statements H301, H315, H318, H335, and H411 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3,5-dibromo-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2IN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRFRADMLNTFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)I)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-iodoaniline

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